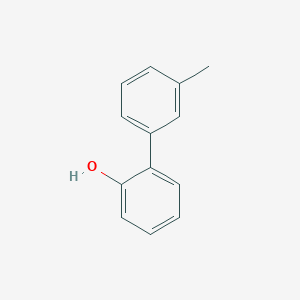

2-(3-Methylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMMSJUIGAXYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458673 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214268-26-5 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 3 Methylphenyl Phenol and Its Derivatives

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For complex aromatic compounds like 2-(3-methylphenyl)phenol, X-ray crystallography is indispensable for analyzing the spatial relationship between the two phenyl rings and the orientation of the hydroxyl and methyl substituents.

While a specific crystal structure for this compound is not publicly available, extensive research on its derivatives, particularly Schiff bases, provides a clear framework for the types of structural features and interactions that can be expected. asianpubs.orgnih.govacs.orgresearchgate.net These studies consistently employ diffraction data refinement using programs like SHELXL to achieve accurate structural models.

Table 1: Representative Crystallographic Data for a Derivative of this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Dihedral Angle (between rings) | 0.18 (14)° | nih.gov |

| Intramolecular Bond (O-H···O) | Strong | nih.govsinop.edu.tr |

This table is illustrative, based on data from closely related compounds to demonstrate typical crystallographic parameters.

The arrangement of molecules within a crystal, known as crystal packing, is directed by a combination of weaker intermolecular forces. libretexts.org X-ray crystallography is the primary tool for identifying and characterizing these interactions. In the crystal structures of derivatives of this compound, several key motifs are common:

C-H···O Interactions: These hydrogen bonds involve a carbon-bound hydrogen atom and an oxygen atom from a neighboring molecule. They often link molecules into chains or more complex two-dimensional and three-dimensional networks. asianpubs.orgacs.org

π-π Stacking Interactions: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and dispersion forces. These interactions are crucial for the stability of the crystal lattice and are frequently observed in biphenyl (B1667301) systems. asianpubs.orgresearchgate.net

C-H···π Interactions: A hydrogen atom attached to a carbon can interact with the electron-rich face of a nearby aromatic ring. This interaction, along with others, helps to solidify the molecular packing. researchgate.net

Determination of Intramolecular Hydrogen Bonding Networks

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. ethernet.edu.et Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton and substitution patterns. quora.comyoutube.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the phenolic hydroxyl proton, and the aromatic protons. The methyl protons would appear as a singlet, while the hydroxyl proton would likely be a broad singlet. The aromatic protons would appear as a complex series of multiplets due to spin-spin coupling between adjacent protons on the two different rings.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. The chemical shifts are influenced by the electronic effects of the hydroxyl and methyl substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Methyl (CH₃) | ~2.3 ppm (singlet) | ~21 ppm |

| Phenolic (OH) | ~5-6 ppm (broad singlet) | - |

| Aromatic (C-H) | ~6.8-7.5 ppm (multiplets) | ~115-140 ppm |

Predicted values are based on standard chemical shift data for substituted phenols and toluenes. quora.com The exact values and splitting patterns require experimental measurement.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and electronic transitions within a molecule. uoa.gr

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aromatic C=C stretching bands are observed in the 1450-1600 cm⁻¹ region. researchgate.net

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For aromatic compounds like this compound, the absorption maxima in the UV region (typically 200-400 nm) are due to π → π* transitions within the conjugated system of the biphenyl structure. researchgate.netui.ac.id The exact position and intensity of these absorptions are sensitive to the substitution pattern and the solvent used. acs.org

Table 3: Key Spectroscopic Data for this compound and Related Compounds

| Technique | Expected Feature | Approximate Wavenumber/Wavelength | Source |

|---|---|---|---|

| IR Spectroscopy | O-H Stretch (Phenol) | 3200-3600 cm⁻¹ (broad) | researchgate.netjcsp.org.pk |

| IR Spectroscopy | Aromatic C-H Stretch | 3000-3100 cm⁻¹ | researchgate.net |

| IR Spectroscopy | Aromatic C=C Stretch | 1450-1600 cm⁻¹ | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₂O), the exact molecular weight is 184.0888 g/mol .

In a typical electron ionization (EI) mass spectrum, the parent molecule loses an electron to form the molecular ion, [M]⁺•, which for this compound would appear at an m/z of 184. This molecular ion can then undergo fragmentation in predictable ways. libretexts.org Common fragmentation pathways for this compound would likely include:

Loss of a hydrogen atom to form the stable [M-H]⁺ ion at m/z 183.

Loss of a methyl radical (•CH₃) from the tolyl ring to produce a fragment at m/z 169 ([M-15]⁺). nist.gov

Loss of a carbon monoxide (CO) molecule from the phenolic ring, a common fragmentation for phenols, leading to a fragment at m/z 156 ([M-28]⁺). docbrown.info

Cleavage of the C-C bond between the two aromatic rings, leading to various smaller fragments.

High-resolution mass spectrometry (HRMS) can determine the mass of these fragments with very high precision, allowing for the calculation of their elemental composition and confirming the fragmentation pathways. dphen1.com

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 184 | [C₁₃H₁₂O]⁺• (Molecular Ion) | e⁻ |

| 183 | [C₁₃H₁₁O]⁺ | H• |

| 169 | [C₁₂H₉O]⁺ | •CH₃ |

| 156 | [C₁₂H₁₂]⁺• | CO |

| 91 | [C₇H₇]⁺ | •C₆H₅O |

These predictions are based on established fragmentation patterns of related aromatic compounds. nist.govdocbrown.info

Mechanistic Investigations of Reactions Involving 2 3 Methylphenyl Phenol Scaffolds

Elucidation of Reaction Mechanisms via Combined Experimental and Computational Approaches

The comprehensive understanding of complex chemical transformations increasingly relies on the synergy between experimental and computational methods. nih.gov This dual approach is essential for elucidating the step-by-step sequence of elementary reactions, identifying transient intermediates, and characterizing transition states that govern the reaction pathway. fiveable.me

Experimental techniques such as kinetic studies, which measure reaction rates to determine rate laws and reaction orders, provide fundamental insights into the molecularity of the rate-determining step. numberanalytics.com For instance, a reaction's dependence on reactant concentrations can suggest whether a mechanism is unimolecular or bimolecular. numberanalytics.com This is often complemented by isotopic labeling studies and the characterization of intermediates or byproducts.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling potential energy surfaces and simulating reaction pathways. fiveable.mesumitomo-chem.co.jp These theoretical calculations provide detailed information on the electronic structure of molecules, the geometries of intermediates and transition states, and the activation energies required for each step. sumitomo-chem.co.jp The integration of these computational predictions with experimental data leads to a more robust and validated understanding of the reaction mechanism. fiveable.me

In the context of 2-arylphenol scaffolds, combined approaches have been pivotal. For example, in the rhodium-catalyzed C-H carboxylation of 2-arylphenols, DFT calculations were employed to investigate the mechanistic details, including the origin of site-selectivity and the lactonization process. researchgate.net The results indicated a multi-step mechanism involving coordination exchange, C-H bond activation, carboxylation, and protonation. researchgate.net Similarly, the Bi(V)-mediated arylation of guaiacols to form 2-arylphenols was investigated computationally, revealing that the arylation occurs in a concerted fashion through a five-membered transition state. acs.org This synergy between theory and experiment is critical for optimizing reaction conditions and designing more efficient catalysts for synthesizing complex molecules based on the 2-(3-Methylphenyl)phenol scaffold. nih.gov

Studies on Sigmatropic Rearrangements in Arylphenol Synthesis

Sigmatropic rearrangements are a class of pericyclic reactions that are exceptionally useful in organic synthesis for forming carbon-carbon bonds. libretexts.org In the synthesis of 2-arylphenols and their derivatives, the acs.orgacs.org-sigmatropic rearrangement, particularly the aromatic Claisen rearrangement, is a key strategic reaction. researchgate.net

The classic Claisen rearrangement involves the thermal conversion of an allyl aryl ether into an ortho-allyl phenol (B47542). researchgate.net The reaction proceeds through a concerted, cyclic transition state. If both ortho positions on the phenol ring are blocked, a second acs.orgacs.org-sigmatropic rearrangement (a Cope rearrangement) can occur, leading to the para-substituted product. libretexts.org

Figure 1: General mechanism of the aromatic Claisen rearrangement.

Recent research has developed cascade strategies involving these rearrangements. For instance, a cascade acs.orgacs.org-sigmatropic rearrangement/aromatization strategy has been successfully applied to the collective synthesis of several natural products featuring 2-arylbenzofuran scaffolds, which are structurally related to 2-arylphenols. researchgate.netconnectedpapers.com This demonstrates the power of using such rearrangements to rapidly build molecular complexity from simpler precursors. researchgate.net Other variations include the researchgate.netacs.org-sigmatropic rearrangement of sulfoxides for the selective ortho-alkylation of phenols, which has been used to prepare precursors for coumarins. rsc.org

The regioselectivity of these rearrangements, especially for meta-substituted allyl aryl ethers, has been a subject of detailed study. Theoretical calculations and NMR studies have shown that the outcome can be predicted based on the reactant's ground-state conformational preference or the energy of the transition state. researchgate.net

Table 1: Examples of Sigmatropic Rearrangements in Arylphenol Synthesis

| Rearrangement Type | Substrate Type | Key Transformation | Reference |

| acs.orgacs.org Claisen | Allyl aryl ether | Forms o-allyl phenol | researchgate.net |

| acs.orgacs.org Cope | 1,5-diene | Rearranges a 1,5-diene | libretexts.org |

| researchgate.netacs.org Wittig | Allylic ether | Forms a homoallylic alcohol | libretexts.org |

| researchgate.netacs.org Mislow-Evans | Allylic sulfoxide | Forms an allylic alcohol | rsc.org |

| Cascade acs.orgacs.org-Sigmatropic | Propargyl aryl ether | Forms 2-arylbenzofuran scaffold | researchgate.net |

Mechanistic Pathways of Acid-Catalyzed Reactions and Cleavage of Phenolic Ethers

Acid catalysis plays a significant role in many reactions involving phenolic compounds, including the cleavage of aryl ether bonds, a critical transformation in both synthetic chemistry and the processing of biomass like lignin (B12514952). acs.org The presence of a phenolic hydroxyl group can dramatically accelerate the rate of acid-catalyzed reactions compared to non-phenolic analogues. acs.org

The cleavage of an aryl-ether linkage, such as a methoxy (B1213986) group on a phenol derivative, typically proceeds through protonation of the ether oxygen by an acid catalyst. This step transforms the alkoxy group into a good leaving group (an alcohol). The subsequent cleavage of the C-O bond can occur through different pathways, often involving the formation of a carbocation intermediate. acs.org

A detailed mechanistic investigation on lignin model compounds revealed that the rate of acid-catalyzed β-O-4 ether linkage cleavage is two orders of magnitude faster in phenolic dimers compared to non-phenolic ones. acs.org The mechanism involves the formation of a benzyl (B1604629) carbocation, which can then undergo various reactions, including self-condensation or reaction with nucleophiles. acs.org

For simpler systems like 2,6-dimethoxyphenol, selective cleavage of one methoxy group can be achieved during Friedel-Crafts acylation reactions at elevated temperatures. nih.gov A proposed mechanism suggests that the Lewis acid (e.g., AlCl₃) coordinates to both the phenolic oxygen and an adjacent methoxy group, facilitating demethylation. This neighboring group participation is not possible for substrates like 2-methoxyphenol, which does not undergo demethylation under the same conditions. nih.gov While strong acids are traditionally used, milder and more selective methods for ether cleavage are continuously being developed. acs.orgorganic-chemistry.org

Evaluation of Electronic Effects and Substituent Sensitivity in Reaction Pathways

The rate and regioselectivity of reactions involving aromatic rings, such as the this compound scaffold, are highly sensitive to the electronic properties of substituents on the rings. lumenlearning.comlibretexts.org Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups influence the reaction by a combination of inductive effects (through σ bonds) and resonance effects (through the π system). libretexts.org

Electron-Donating Groups (EDGs): Groups like alkyl (e.g., the methyl group in this compound), hydroxyl (-OH), and alkoxy (-OR) are generally activating. They increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com They typically direct incoming electrophiles to the ortho and para positions.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-CHO) are deactivating. They decrease the ring's electron density, making it less reactive in electrophilic aromatic substitution. lumenlearning.com

In the synthesis of 2-arylphenols via Bi(V)-mediated arylation, the regioselectivity was found to be determined primarily by the electronic properties of the potential arylation sites rather than steric factors. acs.org Similarly, studies on the oxidative formation of quinone methides from arylboronic ester precursors showed that EDGs (like -CH₃ or -OCH₃) favor the generation of the quinone methide, while EWGs facilitate the initial oxidative deboronation step. researchgate.net

The quantitative relationship between substituent electronic properties and reaction rates or equilibria can often be described by a Hammett plot. This analysis plots the logarithm of the reaction rate or equilibrium constant against a substituent constant (σ), which reflects the substituent's electronic effect. For example, in a copper-catalyzed asymmetric hydroamination, a linear relationship was observed where enantioselectivity decreased with the introduction of electron-withdrawing substituents on the styrene (B11656) substrate, yielding a negative reaction constant (ρ) and indicating positive charge buildup in the transition state. acs.orgnih.gov

Table 2: Influence of Substituent Electronic Effects on Aromatic Reactions

| Substituent Type | Example Groups | Electronic Effect | Impact on Electrophilic Aromatic Substitution | Reference |

| Activating (EDG) | -OH, -OR, -CH₃ | Donates electron density | Increases reaction rate; ortho/para directing | lumenlearning.com, libretexts.org |

| Deactivating (EWG) | -NO₂, -CN, -C(O)R, -CF₃ | Withdraws electron density | Decreases reaction rate; meta directing | lumenlearning.com, libretexts.org |

| Halogens | -F, -Cl, -Br | Inductively withdrawing, resonance donating | Deactivating but ortho/para directing | libretexts.org |

Transition State Analysis in Catalytic Processes

Transition state analysis is a cornerstone of mechanistic chemistry, providing profound insights into how a reaction occurs. The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. sumitomo-chem.co.jp The energy required to reach this state is the activation energy (ΔG‡), which dictates the reaction rate. sumitomo-chem.co.jp

Computational methods, especially DFT, are powerful tools for locating and characterizing transition states. sumitomo-chem.co.jp By calculating the geometry and energy of the transition state, chemists can understand the key bond-forming and bond-breaking events and predict the stereochemical and regiochemical outcomes of a reaction.

For reactions involving 2-arylphenol scaffolds, transition state analysis has been used to clarify complex catalytic cycles.

In the Rh-catalyzed carboxylation of 2-arylphenols, the proposed mechanism involves several intermediates and transition states, starting with the formation of a rhodacycle intermediate via chelation-assisted C-H activation. beilstein-journals.org

For a Bi(V)-mediated arylation, computational analysis identified a concerted, 5-membered transition state, which helped explain the observed regioselectivity. acs.org

In an asymmetric hydrolactonization, DFT calculations were used to compare two possible mechanistic pathways: a stepwise process and a concerted one. The analysis revealed that the reaction proceeds through an asynchronous concerted mechanism, where protonation of the alkene slightly precedes ring closure in the transition state. nih.gov

By analyzing the transition state structures, researchers can understand the role of the catalyst and ligands in lowering the activation energy and controlling selectivity. nih.gov This knowledge is invaluable for the rational design of new and improved catalytic systems for the synthesis and functionalization of molecules like this compound.

Derivatization Strategies and Functionalization of 2 3 Methylphenyl Phenol

Design and Synthesis of Schiff Base Derivatives of 2-(3-Methylphenyl)phenol

Schiff bases, characterized by the -C=N- double bond, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. jcsp.org.pkresearchgate.net This reaction is a versatile method for producing derivatives of this compound. The general synthesis involves reacting an amino-derivative of this compound with a suitable aldehyde or ketone. jcsp.org.pk For instance, new Schiff base derivatives have been synthesized from various aminophenols and trimethinium salts, showcasing a method that offers high efficiency and mild reaction conditions. rsc.org

The synthesis of Schiff bases can also be initiated from azo derivatives. For example, reacting an azo derivative with different benzaldehydes (like 4-methylbenzaldehyde, 4-ethyl-benzaldehyde, and 4-hydroxy-benzaldehyde) yields a series of Schiff bases. anjs.edu.iq The resulting compounds, such as 2-[(4-methylphenyl)diazenyl]-4-{(E)-[(4-methylphenyl)imino]-methyl}phenol, have been characterized using spectroscopic methods like FT-IR and 1H-NMR. anjs.edu.iq

The structural properties of these Schiff bases are of significant interest. Tautomerism, involving proton transfer between the phenolic oxygen and the imine nitrogen, is a key feature of o-hydroxy Schiff bases. jcsp.org.pk This results in two tautomeric forms: the enol-imine form (O-H···N) and the keto-amine form (O···H-N). jcsp.org.pk

Table 1: Examples of Synthesized Schiff Base Derivatives

| Starting Materials | Resulting Schiff Base Derivative | Key Findings | Reference |

|---|---|---|---|

| Azo derivative, 4-methylbenzaldehyde | 2-[(4-methylphenyl)diazenyl]-4-{(E)-[(4-methylphenyl)imino]-methyl}phenol | Characterized by FT-IR and 1H-NMR; exhibits notable activity against various bacterial strains. | anjs.edu.iq |

| Azo derivative, 4-ethyl-benzaldehyde | 4-{(E)-[(4-ethylphenyl)imino]-methyl}-2-[(4-methyl-phenyl)diazenyl]phenol | Characterized by spectroscopic methods. | anjs.edu.iq |

| Azo derivative, 4-hydroxy-benzaldehyde | 4-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-[(4-methylphenyl)diazenyl]phenol | The hydroxy group enhances activity against tested bacterial strains. | anjs.edu.iq |

Aminomethylation and Related Functionalizations of Phenolic Rings

Aminomethylation is a crucial functionalization reaction for phenolic compounds, often achieved through the Mannich reaction. This reaction introduces an aminomethyl group onto the phenolic ring. For instance, 2-{[(3-methylphenyl)amino]methyl}phenol is a product of such a reaction. scbt.com The synthesis of related compounds, like 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol, involves a multi-step process that includes nitration, reduction, aminomethylation with formaldehyde (B43269), and chlorination.

A general method for the aminomethylation of phenols involves reacting the phenol (B47542) with formaldehyde and a secondary amine. For example, 3-hydroxybenzaldehyde (B18108) can be reacted with dimethylamine (B145610) and formaldehyde to produce 3-[(Dimethylamino)methyl]phenol. This process typically proceeds through the formation of an iminium ion, which then acts as an electrophile in an aromatic substitution reaction.

Benzotriazole methodology provides an extension to the classic Mannich reaction, allowing for a broader range of α-aminoalkylations of phenols. bu.edu.eg This method utilizes N-[α-Amino(hetero)arylmethyl]benzotriazoles, which react with sodium phenolates to yield α-amino(hetero)arylmethylated phenols in high yields. bu.edu.eg

Table 2: Examples of Aminomethylation Reactions

| Phenolic Substrate | Reagents | Product | Reference |

|---|---|---|---|

| 4-chloro-3-methylphenol | Nitrating agent, reducing agent, formaldehyde, chlorinating agent | 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol | |

| Phenol | 3-methylaniline, formaldehyde | 2-{[(3-methylphenyl)amino]methyl}phenol | scbt.com |

Ortho-Arylation and Other Direct Aromatic Functionalizations

Direct C-H functionalization of aromatic rings is a powerful tool for creating complex molecules from simpler precursors. beilstein-journals.orgacs.org Ortho-arylation, the introduction of an aryl group at the position adjacent to the hydroxyl group of a phenol, is a particularly important transformation.

Rhodium catalysts, such as [RhCl(PPh3)3] or [[RhCl(COD)]2], have been effectively used for the ortho-selective intermolecular arylation of phenols. nih.gov For 2-substituted phenols, catalyst systems like [RhCl(PPh3)3]/iPr2(OAr) are often preferred. nih.gov Another approach involves a rhodium(III)-catalyzed dehydrogenative coupling, which allows for the synthesis of mono- and bis-arylated phenols. pkusz.edu.cn This method can be controlled to either preserve or cleave a directing group, offering a versatile route to highly substituted phenols. pkusz.edu.cn

Copper-catalyzed methods also play a significant role in the arylation of phenols. For example, the arylation of acidic arene C-H bonds can be achieved using a copper catalyst, an aryl halide, and a base like lithium alkoxide or K3PO4. researchgate.net Furthermore, the ortho-selective arylation of phenols with N-carboxyindoles can be catalyzed by either a Brønsted acid or a copper(I) complex, providing an efficient route to heterobiaryls. rsc.org

Ruthenium catalysts have also been employed for direct oxidative alkenylation of arenes, including phenol derivatives, in water. orgsyn.org This method allows for the introduction of an alkenyl group onto the aromatic ring.

Synthesis of Macrocyclic Structures Incorporating this compound Moieties (e.g., Sulfur-containing macrocycles)

Macrocycles, large cyclic molecules, are of great interest in supramolecular chemistry. The incorporation of this compound units into macrocyclic structures can lead to hosts with specific recognition properties.

One synthetic strategy involves the reaction of a bis(3-methylphenyl)sulfoxide diester with various diamines in refluxing methanol. samipubco.com This method has been used to produce a series of bis(3-methylphenyl)sulfoxide aza macrocycles in high yields. samipubco.com The initial diester is synthesized from 2-[(2-hydroxy-5-methylphenyl)sulfinyl]-4-methylphenol and methyl chloroacetate. samipubco.com

The synthesis of macrocycles often relies on cascade reactions. For example, a modular strategy for synthesizing macrocycles and medium-sized rings involves a cyclization/ring expansion cascade. acs.org Another approach utilizes Sonogashira coupling reactions to create acridone-incorporated arylene-ethynylene macrocycles. nih.gov General strategies for the diversity-oriented synthesis of macrocycles often employ methods like amide-forming cyclization and ring-closing metathesis. cam.ac.uk

Formation of Azo Dye Derivatives

Azo dyes, containing the characteristic -N=N- azo group, are a major class of synthetic colorants. nih.gov They are typically synthesized via a diazotization reaction of a primary aromatic amine, followed by coupling with a suitable nucleophile, such as a phenol. nih.govscispace.com

The general procedure involves dissolving the primary amine in an acidic solution and treating it with sodium nitrite (B80452) at low temperatures (0-5 °C) to form a diazonium salt. uomustansiriyah.edu.iqrsc.org This reactive intermediate is then coupled with the phenol, which is often dissolved in an alkaline medium, to yield the azo dye. scispace.comuomustansiriyah.edu.iq

For example, a series of phenolic azo dyes have been synthesized by diazotizing various substituted anilines and subsequently coupling them with phenol. scispace.comresearchgate.net The resulting dyes are often colored crystalline solids. researchgate.net The synthesis of azo dyes can also start from compounds like sulfamethoxazole, which is first converted to a diazonium salt and then coupled with a phenol derivative like 4-methoxyphenol. uomustansiriyah.edu.iq

Table 3: General Synthesis of Azo Dyes

| Step | Description | Conditions |

|---|---|---|

| 1. Diazotization | A primary aromatic amine is converted to a diazonium salt. | Reaction with sodium nitrite and a strong acid (e.g., HCl) at 0-5 °C. uomustansiriyah.edu.iqrsc.org |

Derivatization towards Complex Polyphenolic Structures

The synthesis of complex polyphenolic structures from simpler phenolic units like this compound is an area of active research. nih.govrhhz.net These strategies often involve the strategic combination and extension of basic phenolic fragments. nih.govrhhz.net

One approach to building more complex structures is through sequential C-H functionalization. For example, phenols can serve as templates for diversification through a hydroarylation, ring-opening, and subsequent hydroarylation sequence. acs.org This allows for the coupling of a phenol with a cinnamic acid, an amine, and another cinnamic or propiolic acid in a few steps. acs.org

The selective functionalization of different positions on the phenolic ring is crucial for constructing complex polyphenols. nih.govrhhz.net For instance, selective ortho-arylation can be achieved using copper(II) triflate with diaryliodonium salts. nih.govrhhz.net

Functionalization for Analytical Method Development (e.g., pre-column derivatization)

For the analysis of phenols, particularly in complex matrices, derivatization is often employed to enhance their chromatographic behavior and detectability. greyhoundchrom.com Pre-column derivatization involves chemically modifying the analyte before it enters the chromatography column.

A common technique for analyzing phenols is high-performance liquid chromatography (HPLC). scirp.orgscirp.org To improve the sensitivity and selectivity of HPLC analysis, various derivatization reagents can be used. For example, 4-nitrobenzoyl chloride has been used for the pre-column derivatization of phenol and related compounds in water samples, allowing for their analysis by HPLC with UV detection. scirp.orgscirp.org Other reagents, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole, have also been utilized for the analysis of phenolic compounds in environmental and cosmetic samples. scirp.orgscirp.org

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired detection method (e.g., UV, fluorescence, or mass spectrometry) and the nature of the sample matrix. science.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Methyl-2-phenylphenol |

| 4-Methylbenzaldehyde |

| 4-Ethyl-benzaldehyde |

| 4-Hydroxy-benzaldehyde |

| 2-[(4-Methylphenyl)diazenyl]-4-{(E)-[(4-methylphenyl)imino]-methyl}phenol |

| 4-{(E)-[(4-Ethylphenyl)imino]-methyl}-2-[(4-methyl-phenyl)diazenyl]phenol |

| 4-{(E)-[(4-Hydroxyphenyl)imino]methyl}-2-[(4-methylphenyl)diazenyl]phenol |

| 2-Hydroxy-5-methoxy benzaldehyde |

| 2-Bromo-3-methylaniline |

| (E)-2-(((2-Bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol |

| 2-{[(3-Methylphenyl)amino]methyl}phenol |

| 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol |

| Formaldehyde |

| 3-Hydroxybenzaldehyde |

| Dimethylamine |

| 3-[(Dimethylamino)methyl]phenol |

| N-[α-Amino(hetero)arylmethyl]benzotriazoles |

| [RhCl(PPh3)3] |

| [[RhCl(COD)]2] |

| iPr2(OAr) |

| Lithium alkoxide |

| K3PO4 |

| N-carboxyindoles |

| 2-[(2-Hydroxy-5-methylphenyl)sulfinyl]-4-methylphenol |

| Methyl chloroacetate |

| 4-Nitrobenzoyl chloride |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole |

| Sulfamethoxazole |

| 4-Methoxyphenol |

| Cinnamic acid |

| Copper(II) triflate |

Catalytic Applications and Ligand Design Incorporating 2 3 Methylphenyl Phenol Moieties

Utilization as Ligands in Transition Metal Catalysis

Phenol-based compounds are widely employed as ligands in transition metal catalysis due to the strong coordinating ability of the phenolate (B1203915) oxygen. The 2-(3-methylphenyl)phenol framework, as a biaryl phenol (B47542), can be adapted for use in various catalytic systems, where it can influence the electronic and steric environment of a metal catalyst, thereby controlling its activity and selectivity. researchgate.netacs.org

The design of effective phenol-based ligands for transition metal catalysis hinges on several key principles:

Coordination and Chelation: The phenolic hydroxyl group is a crucial functional group that can donate electron density to metal centers. mdpi.com Upon deprotonation to form a phenolate ion, it forms a strong bond with the metal, enhancing the stability of the resulting complex. mdpi.com In many ligand designs, the phenol is incorporated into a larger molecule with additional donor atoms (e.g., nitrogen, phosphorus, or other oxygen atoms) to create multidentate ligands that form stable chelate complexes with transition metals. mdpi.comresearchgate.net

Steric Influence: The substitution pattern on the phenolic ring and adjacent aromatic rings significantly impacts the steric environment around the metal center. Bulky substituents, such as the tert-butyl groups often used in ligand synthesis, can create a defined chiral pocket, which is essential for achieving high enantioselectivity in asymmetric catalysis. core.ac.uk The meta-methyl group in this compound, while not as bulky as a tert-butyl group, can still influence the ligand's conformation and the catalytic pocket's shape.

Electronic Tuning: The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the aromatic rings. These modifications alter the electron density at the metal center, which in turn affects the catalyst's reactivity and its ability to participate in key steps of the catalytic cycle, such as oxidative addition and reductive elimination. acs.org

Electrostatic Interactions: In some advanced ligand designs, electrostatic interactions are harnessed to direct the catalysis. For instance, the chiral sulfonated phosphine (B1218219) ligand sSPhos uses electrostatic interactions between its associated alkali metal cation and a phenolate substrate to achieve high enantioselectivity in palladium-catalyzed reactions. acs.orgnih.govcam.ac.uk This principle highlights the diverse ways phenolic scaffolds can be modified to control catalytic outcomes.

A conceptual design for a phenol-based ligand might involve incorporating pendant phenyl groups to stabilize a Cu(I) complex through π-interactions with the metal center, which has been shown to stabilize the active catalyst. researchgate.net

While specific catalytic applications of this compound as a ligand are not extensively documented in dedicated studies, the broader class of biaryl phenol ligands demonstrates activity in a range of important organic transformations. The principles derived from these systems are applicable to ligands based on the this compound scaffold.

Cross-Coupling Reactions: Biaryl phosphine ligands derived from binaphthol (a type of biaryl diol) are highly successful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex biaryl compounds. acs.org The atropisomeric chirality of these ligands is key to inducing asymmetry.

Oxidative Coupling: Vanadium complexes with chiral ligands are used for the asymmetric oxidative coupling of simple phenols and 2-hydroxycarbazoles. acs.org The design of the ligand is crucial for generating a more active vanadium catalyst capable of acting on less reactive substrates. acs.org

Arylative Dearomatization: Palladium catalysts bearing chiral phenol-based ligands, such as sSPhos, have been effectively used in the enantioselective arylative dearomatization of phenols to produce complex spirocyclohexadienones. acs.orgnih.govcam.ac.uk This transformation is valuable for building three-dimensional molecular complexity from simple starting materials. acs.orgnih.govcam.ac.uk

C-N Bond Formation: Copper-catalyzed C-N bond formation has been achieved using anionic ligands based on an N¹,N²-diarylbenzene-1,2-diamine scaffold, which can be conceptually related to biaryl structures. researchgate.net These systems enable the coupling of structurally diverse aryl halides and alkyl amines under mild conditions. researchgate.net

The following table summarizes representative catalytic transformations where phenol-based ligands are employed.

| Catalytic Reaction | Metal | Ligand Type | Example Product Class | Reference |

| Asymmetric Suzuki Coupling | Palladium | Binaphthyl-derived phosphine | Axially chiral biaryls | acs.org |

| Asymmetric Oxidative Coupling | Vanadium | Chiral Schiff base | Axially chiral biaryls | acs.org |

| Arylative Phenol Dearomatization | Palladium | Chiral sulfonated phosphine (sSPhos) | Enantioenriched spirocyclohexadienones | acs.orgnih.govcam.ac.uk |

| C-N Cross-Coupling | Copper | N¹,N²-diarylbenzene-1,2-diamine | N-arylamines | researchgate.net |

| Intramolecular Cyclization | Copper/Silver | (Not specified biaryl) | 2,3-dihydro-2-methylbenzofuran (B49830) | researchgate.net |

Principles of Ligand Design for Phenol-Based Scaffolds

Application in Asymmetric Catalysis with Phenol Derivatives

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, and phenol derivatives play a significant role in this field. The this compound structure can serve as a building block for chiral ligands, where the biaryl axis can be a source of chirality (atropisomerism) if rotation is restricted by bulky groups at the ortho positions.

Novel chiral bidentate 1,3-aminophenols have been synthesized and proven to be effective promoters for the addition of diethylzinc (B1219324) to aldehydes, achieving high enantioselectivity (up to 99% ee for aromatic aldehydes). core.ac.uk The enantioselectivity was found to be strongly influenced by the presence of bulky tert-butyl groups on the chiral carbon atom and on the phenol ring. core.ac.uk This underscores the importance of steric bulk in achieving high levels of asymmetric induction.

In another example, the asymmetric oxidative coupling of phenols is a powerful method for synthesizing axially chiral biaryl compounds. acs.org Vanadium catalysts bearing chiral ligands have been developed for this purpose. The enantioselectivity of these reactions is highly dependent on the ligand structure, which controls the approach of the phenol substrate to the metal center. acs.org

A strategy combining heterogeneous and homogeneous catalysis has been developed for the asymmetric transfer hydrogenation of naphthols and phenols. chinesechemsoc.org In this one-pot process, a heterogeneous catalyst (Pd/C) is first used to partially hydrogenate the phenol to a ketone intermediate. Subsequently, a second chiral homogeneous catalyst (a Ru-tethered-TsDPEN complex) is added to asymmetrically reduce the ketone to the corresponding chiral alcohol with excellent enantioselectivity (up to 99% ee). chinesechemsoc.org

Role in Heterogeneous and Homogeneous Catalysis

Phenol-based catalytic systems can be classified as either homogeneous or heterogeneous, each with distinct advantages.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst (a metal complex with a phenol-based ligand) is dissolved in the reaction medium along with the reactants. rug.nl This often leads to high activity and selectivity due to the well-defined nature of the active species and the absence of mass transfer limitations. rug.nl The majority of transition metal catalysis involving precisely designed chiral ligands, such as those used in asymmetric synthesis, falls into this category. core.ac.ukacs.orgchinesechemsoc.org For example, soluble ruthenium complexes are used for the homogeneous hydrogenation of sugars. rug.nl

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. acs.org This offers the significant practical advantage of easy separation of the catalyst from the product mixture, allowing for catalyst recycling and continuous processes. acs.org Phenolic compounds can be part of heterogeneous systems, for instance, by being immobilized on a solid support. A key challenge is maintaining the high selectivity observed in homogeneous systems, as the active sites on a solid surface can be less uniform. chinesechemsoc.org Commercial Pd/C is a widely used heterogeneous catalyst for hydrogenation reactions, including the partial hydrogenation of phenols. chinesechemsoc.orgacs.org

There is growing interest in systems that bridge the gap between these two areas, such as the cooperative use of heterogeneous and homogeneous catalysts in a single pot for cascade reactions. chinesechemsoc.org

Precursors for Advanced Materials and Polymeric Systems

Phenolic compounds are fundamental building blocks for a wide variety of polymers and advanced materials, prized for their thermal stability and rigidity. The biaryl structure of this compound makes it a candidate for incorporation into high-performance polymers.

For example, 2,2-bis(4-hydroxy-3-methylphenyl)propane, a related bisphenol, is used as an additive in plastics and rubbers. warshel.com Phenol derivatives are also used as precursors for condensation polymers. google.com The synthesis of polymers from phenolic precursors can be achieved through various methods, including enzyme-catalyzed reactions and traditional step-growth polymerization. acs.org

The conversion of this compound into a suitable monomer is the first step towards its use in polymer synthesis. This typically involves introducing a second reactive functional group to enable polymerization.

A general approach for creating high-performance polymers involves the synthesis of phenolic monomers containing other functional units. For instance, a process has been developed to produce heat-resistant carbonate polymers (with a glass transition temperature, Tg, greater than 150 °C) by first reacting an aromatic amine with a dihydric phenol to create an aminophenol. google.com This aminophenol is then reacted with an anhydride (B1165640) to form a phenolic precursor, which is finally polymerized with a carbonate precursor. google.com

Another strategy involves creating bisphenol monomers for the preparation of novel ionic aromatic polymers with precisely sequenced sulfonic acid groups along the backbone. mdpi.com These sulfonated polymers are being investigated as potential membranes for clean energy and water applications. The synthesis of these monomers often involves a copper-catalyzed Ullmann coupling reaction to link phenolic units together. mdpi.com

Biocatalytic methods are also being explored for the synthesis of biobased phenolic monomers. frontiersin.org For example, new phenolic monomers have been synthesized and subsequently polymerized via Ring-Opening Metathesis Polymerization (ROMP) to create sustainable antioxidant polymers. frontiersin.org

The table below outlines different types of phenolic monomers and their corresponding polymer applications.

| Phenolic Monomer Type | Synthesis Method | Polymer Type | Application | Reference |

| Bisphenol with imide units | Multi-step synthesis from aminophenol and anhydride | Heat-resistant polycarbonate | High-performance plastics | google.com |

| Sulfonated bisphenol | Ullmann coupling followed by sulfonation | Ionic aromatic polymer | Membranes for fuel cells and water purification | mdpi.com |

| Norbornene dihydroferulate | Biocatalytic synthesis | ROMP-derived polymer | Antioxidant materials | frontiersin.org |

| 2,2-Bis(4-hydroxy-3-methylphenyl)propane | (Industrial synthesis) | Additive in polymers | Plastics and rubbers | warshel.com |

Application in Functional Materials Research

The inherent chemical characteristics of this compound make it and its derivatives attractive building blocks for the synthesis of functional materials. The phenolic group provides a reactive site for polymerization and grafting, while the biphenyl-like structure can impart desirable properties such as thermal stability, rigidity, and specific optoelectronic behavior to the final material.

One significant area of application is in the development of high-performance polymers. Substituted phenols are key monomers in the synthesis of poly(phenylene ether)s (PPEs) or poly(phenylene oxide)s (PPOs) through oxidative coupling polymerization. researchgate.net This class of polymers is known for its high thermal stability, excellent dimensional stability, and low dielectric constant, making them suitable for applications in electronic packaging and as intermetal dielectric materials. researchgate.net For example, research on the copolymerization of 2,6-disubstituted phenols has yielded thermosetting polymers with high glass-transition temperatures (Tg) and decomposition temperatures (Td). researchgate.net A copolymer derived from 2,6-di(3-methyl-2-butenyl)phenol and 2,6-dimethylphenol (B121312) demonstrated excellent thermal and dielectric properties, highlighting a potential pathway for polymers based on the this compound structure. researchgate.net

Table 2: Properties of a Functional Thermosetting Polymer Derived from Substituted Phenols researchgate.net

| Polymer Composition (Molar Ratio) | Number-Average Molecular Weight (Mn) | Glass Transition Temperature (Tg) of Cured Polymer | 5% Weight Loss Temperature (Td) of Cured Polymer | Dielectric Constant (Estimated at 1 MHz) |

| 2,6-di(3-methyl-2-butenyl)phenol / 2,6-dimethylphenol (15/85) | ~24,000 | 300 °C | ~420 °C | 2.6 |

Furthermore, phenolic derivatives are widely used as couplers in the synthesis of azo dyes. The this compound molecule can act as a coupling component, reacting with a diazonium salt to form a stable azo dye. Such dyes can be designed for specific applications, including the dyeing of materials like leather, where high fastness to light and washing is required. elsevier.es

The incorporation of biphenyl (B1667301) and phenol moieties is also a strategy in designing materials for optoelectronics. For instance, complex heterocyclic structures containing these fragments are investigated as fluorophores for use in organic light-emitting devices (OLEDs). mdpi.comresearchgate.net Materials containing the 3-methylphenyl group, such as N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1-biphenyl-4,4'-diamine (TPD), have been successfully used as hole-transporting layers in electroluminescent devices. researchgate.net This indicates the potential of this compound derivatives to be developed into materials with valuable photophysical properties for sensing or display technologies. The synthesis of poly(phenoxy-imine)-type polymers, which have backbones of oxyphenylene linkages, also points to a route for creating thermally stable, electrochemically active materials for use in electronic heterostructure devices. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions to 2-(3-Methylphenyl)phenol Research

Direct academic research focusing exclusively on this compound (also known as 3'-Methyl-[1,1'-biphenyl]-2-ol) is limited in publicly accessible literature. However, its structural motif as a substituted biaryl phenol (B47542) allows for the extrapolation of key academic contributions from the broader field. The primary methods for the synthesis of such biphenyl (B1667301) structures are well-established and include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. acs.orgresearchgate.net The synthesis of this compound would theoretically involve the coupling of a derivative of 3-methylphenylboronic acid with a protected 2-halophenol, or vice versa. Systematic investigations into the Suzuki-Miyaura coupling of halophenols have highlighted the influence of positional isomerism on reaction efficiency. acs.org

Aryne Chemistry: The generation of highly reactive aryne intermediates offers a transition-metal-free pathway to biaryl synthesis. nih.govnih.govacs.orgacs.org The reaction of an aryne with a phenolic compound can lead to the formation of 2-hydroxybiaryl derivatives through a "phenol-ene" type reaction mechanism. nih.gov

Oxidative Coupling of Phenols: Direct oxidative coupling of phenols, often mediated by transition metal catalysts or enzymes, provides another route to biaryl compounds. mdpi.com These methods can offer a more atom-economical approach compared to cross-coupling reactions.

While these general methodologies are well-documented, specific optimization and detailed mechanistic studies for the synthesis of this compound are not extensively reported. The electronic and steric effects of the methyl group at the 3'-position would be expected to influence reaction conditions and yields in these synthetic approaches.

Identification of Unexplored Avenues in this compound Chemistry

The limited specific research on this compound presents numerous unexplored avenues for investigation:

Detailed Synthetic Exploration: A systematic study comparing the efficiency of various synthetic routes (e.g., Suzuki-Miyaura, Negishi, Stille, and aryne-based methods) for the specific synthesis of this compound is warranted. This would provide valuable data on the impact of the 3'-methyl substituent on catalyst performance and reaction outcomes.

Physicochemical Characterization: Comprehensive data on the physicochemical properties of this compound, such as its pKa, oxidation potential, and detailed spectroscopic characterization (NMR, IR, UV-Vis), are not readily available. Such data are fundamental for predicting its behavior and potential applications.

Biological Activity Screening: Many biaryl phenols exhibit interesting biological activities. nih.govresearchgate.net The potential of this compound as an antimicrobial, antioxidant, or enzyme inhibitor remains an open area for investigation. Its structural similarity to metabolites of polychlorinated biphenyls (PCBs) suggests it could be a subject of interest in toxicology and metabolism studies. nih.govresearchgate.net

Polymer and Materials Science Applications: Phenolic compounds are precursors to various polymers and materials. google.com The incorporation of the this compound moiety into polymer backbones could impart specific thermal, optical, or mechanical properties. These potential applications are yet to be explored.

Potential for Novel Methodologies and Emerging Applications

Future research on this compound could focus on the development of novel synthetic methodologies and the exploration of emerging applications.

Novel Methodologies:

C-H Activation/Functionalization: Direct C-H activation and functionalization of the phenolic and methylphenyl rings would offer a more atom- and step-economical approach to synthesizing derivatives of this compound. Overcoming the challenge of regioselectivity in C-H activation of phenols is a significant area of ongoing research.

Electrochemical Synthesis: Electrosynthesis is emerging as a green and efficient method for creating C-C bonds. mdpi.com The development of an electrochemical method for the coupling of a 3-methylphenyl derivative with a phenol derivative could provide a sustainable route to this compound.

Flow Chemistry: The application of continuous flow technology to the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly for exothermic coupling reactions.

Emerging Applications:

Molecular Probes: The fluorescent properties of biaryl phenols could be exploited to develop molecular probes for sensing specific analytes or for imaging in biological systems.

Chiral Ligands: The synthesis of chiral derivatives of this compound could lead to the development of novel ligands for asymmetric catalysis.

Organic Electronics: The electronic properties of biaryl systems make them potential candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Challenges and Opportunities in the Field of Arylphenol Research

The research landscape of this compound is intrinsically linked to the broader challenges and opportunities within the field of arylphenol research.

Challenges:

Regioselectivity: A primary challenge in the synthesis of substituted arylphenols is controlling the regioselectivity of the coupling reaction. acs.org The presence of multiple reactive sites on both coupling partners can lead to the formation of undesired isomers, complicating purification and reducing yields.

Green Synthesis: Many traditional coupling reactions rely on palladium catalysts and organic solvents. Developing greener synthetic routes that utilize more abundant and less toxic metals, or even metal-free conditions, and environmentally benign solvents like water is a major goal. mdpi.commdpi.com

Scalability: Transitioning from laboratory-scale synthesis to industrial-scale production of complex arylphenols can be challenging due to cost, safety, and efficiency considerations.

Opportunities:

Catalyst Development: There is a continuous need for the development of more active, selective, and robust catalysts for the synthesis of arylphenols. This includes the design of novel ligands and the exploration of nanoparticle and heterogeneous catalysts. nih.gov

New Applications: The diverse structures of arylphenols present a vast chemical space for the discovery of new applications in medicine, materials science, and electronics. google.commdpi.com

Interdisciplinary Research: The study of arylphenols benefits greatly from an interdisciplinary approach, combining expertise in organic synthesis, computational chemistry, materials science, and biology to design and evaluate new functional molecules.

Q & A

Q. What are the standard synthetic routes for 2-(3-Methylphenyl)phenol, and how can purity be optimized?

The synthesis of this compound typically involves condensation reactions between phenolic precursors and methyl-substituted aromatic aldehydes. A method adapted from Schiff-base ligand synthesis (e.g., refluxing 3-methylbenzaldehyde with a phenolic derivative under nitrogen) yields the target compound . To optimize purity:

- Use Schlenk techniques to exclude oxygen and moisture, preventing side reactions.

- Purify via recrystallization from methanol or ethanol, as demonstrated in analogous phenolic syntheses (82.1% yield reported for similar structures) .

- Validate purity with GC-MS (>88.0% purity threshold) and HPLC with UV detection .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H NMR : Aromatic protons resonate between δ 6.9–7.4 ppm, with hydroxyl (OH) signals near δ 13.0 ppm (broad singlet in acetone-d₆) .

- X-ray crystallography : Resolve molecular geometry and intramolecular hydrogen bonding (e.g., O–H⋯N interactions observed in related phenolic derivatives) using SHELXL for refinement .

- FT-IR : Confirm OH stretching (~3200 cm⁻¹) and aromatic C=C vibrations (~1500 cm⁻¹) .

Q. How should researchers handle stability and storage of this compound?

- Store under inert atmosphere (N₂ or Ar) at 0–6°C to prevent oxidation .

- Avoid contact with strong acids/bases to minimize decomposition into hazardous byproducts (e.g., methylbenzene derivatives) .

- Use gloveboxes or fume hoods with PPE (nitrile gloves, face shields) during handling .

Advanced Research Questions

Q. How can conflicting data on tautomeric forms of this compound be resolved?

The compound may exhibit tautomerism (e.g., phenol-imine vs. keto-enol forms). To resolve discrepancies:

- Perform variable-temperature NMR to track proton exchange dynamics.

- Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict energetically favored tautomers .

- Compare experimental X-ray bond lengths (e.g., C–O vs. C=N distances) with computational models .

Q. What strategies address low reproducibility in catalytic applications of this compound?

Low reproducibility often stems from trace impurities or solvent effects. Mitigation steps:

- Screen solvents for polarity-dependent reactivity (e.g., DMSO enhances phenolic acidity).

- Employ high-throughput experimentation to identify optimal catalytic conditions.

- Use synchrotron XRD to study ligand-metal coordination geometries in situ .

Q. How can bioactivity studies of this compound be designed to account for structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.